molecular formula C9H9IN2 B1613495 3-iodo-5,7-dimethyl-1H-indazole CAS No. 847906-31-4

3-iodo-5,7-dimethyl-1H-indazole

Cat. No.: B1613495
CAS No.: 847906-31-4
M. Wt: 272.09 g/mol
InChI Key: DLCDUTHOBKEMRI-UHFFFAOYSA-N
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Description

3-iodo-5,7-dimethyl-1H-indazole: is a halogenated indazole derivative. Indazoles are nitrogen-containing heterocyclic compounds that consist of a fused benzene and pyrazole ring. The presence of iodine at the 3-position and methyl groups at the 5 and 7 positions makes this compound unique. Indazole derivatives are known for their diverse biological activities and are used in various medicinal and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-5,7-dimethyl-1H-indazole typically involves the iodination of 5,7-dimethyl-1H-indazole. One common method is the electrophilic aromatic substitution reaction using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-iodo-5,7-dimethyl-1H-indazole can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the iodine atom can lead to the formation of 5,7-dimethyl-1H-indazole.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products:

    Substitution Products: Various substituted indazoles depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives such as indazole-3-carboxylic acid.

    Reduction Products: 5,7-dimethyl-1H-indazole.

Scientific Research Applications

Chemistry: 3-iodo-5,7-dimethyl-1H-indazole is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: Indazole derivatives, including this compound, have shown potential in medicinal chemistry. They are investigated for their anticancer, anti-inflammatory, and antimicrobial properties. The iodine atom can enhance the biological activity of the compound by increasing its lipophilicity and facilitating its interaction with biological targets.

Industry: In the industrial sector, this compound is used in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 3-iodo-5,7-dimethyl-1H-indazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The iodine atom can form halogen bonds with target proteins, enhancing the binding affinity and specificity of the compound. The methyl groups at the 5 and 7 positions can influence the compound’s overall conformation and interaction with biological targets.

Comparison with Similar Compounds

    5,7-dimethyl-1H-indazole: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    3-chloro-5,7-dimethyl-1H-indazole: Similar structure but with chlorine instead of iodine, which can affect its reactivity and biological activity.

    3-bromo-5,7-dimethyl-1H-indazole: Bromine is less reactive than iodine, leading to different reaction conditions and products.

Uniqueness: The presence of the iodine atom at the 3-position makes 3-iodo-5,7-dimethyl-1H-indazole more reactive in nucleophilic substitution reactions compared to its chloro and bromo analogs. This reactivity can be advantageous in the synthesis of complex molecules. Additionally, the iodine atom can enhance the biological activity of the compound, making it a valuable candidate in medicinal chemistry research.

Properties

IUPAC Name

3-iodo-5,7-dimethyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IN2/c1-5-3-6(2)8-7(4-5)9(10)12-11-8/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCDUTHOBKEMRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NN=C2C(=C1)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00623995
Record name 3-Iodo-5,7-dimethyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847906-31-4
Record name 3-Iodo-5,7-dimethyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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